N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a 4-fluorobenzoyl moiety at position 3 of the quinoline core, a 6-methoxy group, and a 4-ethoxyphenyl acetamide side chain. The 1,4-dihydroquinolin-4-one scaffold is notable for its role in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammatory or oncological pathways .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-35-20-10-8-19(9-11-20)29-25(31)16-30-15-23(26(32)17-4-6-18(28)7-5-17)27(33)22-14-21(34-2)12-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZNONTRFDJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a quinoline moiety, which is known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- A quinoline core that contributes to its biological activity.
- A fluorobenzoyl group , which may enhance lipophilicity and receptor binding.
- An ethoxyphenyl group , potentially influencing pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways related to cancer cell proliferation and survival.
- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing downstream signaling pathways.
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function .
- In vivo studies using animal models indicated that such compounds can inhibit tumor growth and metastasis .
Antimicrobial Activity
Compounds based on the quinoline scaffold have been reported to possess antimicrobial properties:
- Bacterial Inhibition : Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of cell membrane integrity .
- Fungal Activity : Similar derivatives have shown effectiveness against various fungal strains, suggesting a broad spectrum of antimicrobial action .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A derivative with a comparable structure was tested for its anticancer effects on breast cancer cell lines. Results showed a significant reduction in cell viability at low micromolar concentrations, indicating potent cytotoxicity.
- Case Study 2 : In another study focusing on antimicrobial activity, a related quinoline derivative was effective against multi-drug resistant strains of Staphylococcus aureus, demonstrating potential as a new therapeutic agent in infectious diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(4-fluorobenzoyl)-6-methoxyquinolin | Similar to target compound | Anticancer | 5.0 |
| N-(3-methoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxyquinolin]acetamide | Related structure | Antimicrobial | 10.0 |
The table above illustrates how this compound compares with other compounds in terms of biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several analogs, differing primarily in substituents on the benzoyl/benzyl groups, the acetamide side chain, or the quinoline core. Below is a detailed comparison based on available data:
Structural and Functional Group Variations
Key Trends and Insights
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitro in Compound 53, fluorine in the target compound) correlate with higher activity, likely due to improved binding interactions with target proteins .
- Ethoxy groups (e.g., Compound 54, target compound) may reduce activity compared to nitro or fluorine but enhance metabolic stability due to decreased electrophilicity .
Side Chain Modifications: The 4-ethoxyphenyl acetamide in the target compound contrasts with the quinolin-6-yl acetamide in Compounds 52–53. The ethoxyphenyl group likely improves lipophilicity, aiding membrane permeability .
Quinoline Core Modifications: The 6-methoxy group in the target compound may confer selectivity toward cytochrome P450 enzymes or DNA topoisomerases, a feature absent in analogs with fused dioxane rings (Compound 3) .
Research Findings and Data Gaps
- Synthetic Accessibility : The use of crystallographic tools (e.g., SHELX ) and computational modeling (e.g., ORTEP-III ) is critical for resolving its conformation and optimizing synthesis.
- Need for Empirical Studies : Direct comparative assays (e.g., IC₅₀, pharmacokinetics) are required to validate hypotheses derived from structural comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
